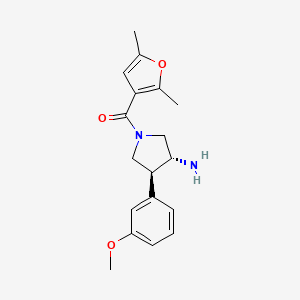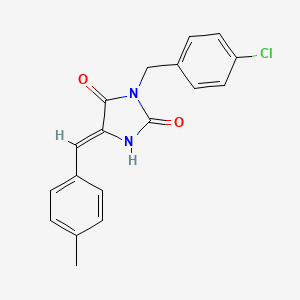
3-chloro-N-(7-propionyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(7-propionyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide, also known as CPB, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. CPB is a benzamide derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Targeted Drug Delivery in Melanoma Treatment
Research has shown that derivatives of benzamide, such as chlorambucil-benzamide conjugates, demonstrate increased cytotoxicity against melanoma cells compared to chlorambucil alone. These findings support the potential of benzamide derivatives for targeted drug delivery in melanoma treatment, enhancing the efficacy of cytostatics in melanoma cells (Wolf et al., 2004).
Photocatalytic Degradation of Contaminants
Benzamide derivatives have been utilized in studies focusing on the photocatalytic degradation of environmental contaminants. Specifically, the application of titanium dioxide-loaded adsorbents supported the enhanced mineralization of propyzamide, a known environmental contaminant, by concentrating the substrate and facilitating its degradation (Torimoto et al., 1996).
Anti-Tubercular Applications
A novel series of benzamide derivatives demonstrated significant in vitro anti-tubercular activity against Mycobacterium tuberculosis. This research highlights the potential of benzamide compounds as promising agents in the development of new anti-tubercular drugs, emphasizing their role in the discovery process for treatments against tuberculosis (Nimbalkar et al., 2018).
Role in Synthesis of Medicinal Compounds
Benzamides serve as crucial intermediates in the synthesis of various medicinal compounds, offering a foundation for developing treatments across a range of disorders including antimicrobial, anti-cancer, and anti-psychotic applications. This versatility underscores the significance of benzamide derivatives in medicinal chemistry and drug development (Ammaji et al., 2019).
Mecanismo De Acción
While the specific mechanism of action for “3-chloro-N-(7-propionyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide” is not mentioned in the available data, related compounds have been studied for their potential therapeutic effects on Alzheimer’s disease . These compounds are thought to act as cholinesterase enzyme inhibitors, which are good agents for treating Alzheimer’s disease .
Direcciones Futuras
The future directions for the study of “3-chloro-N-(7-propionyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide” and related compounds could involve further exploration of their potential therapeutic effects on diseases such as Alzheimer’s . Additionally, these compounds could be studied for their potential applications in other areas of medicine, given the wide range of biological activities associated with sulfonamides .
Propiedades
IUPAC Name |
3-chloro-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4/c1-2-15(21)13-9-16-17(24-7-6-23-16)10-14(13)20-18(22)11-4-3-5-12(19)8-11/h3-5,8-10H,2,6-7H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARRXYBAXNRBLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1NC(=O)C3=CC(=CC=C3)Cl)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]acetyl}-2-piperazinone](/img/structure/B5570465.png)


![1-(ethylsulfonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5570484.png)
![N-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5570512.png)
![1-[(5-nitro-2-thienyl)methyl]-4-piperidinol](/img/structure/B5570517.png)
![2-cyclopropyl-5-{[2-(3-fluorophenyl)azepan-1-yl]carbonyl}pyrimidin-4-ol](/img/structure/B5570521.png)


![3-nitro-N'-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]benzohydrazide](/img/structure/B5570554.png)
![4-[2-(3-methoxyphenoxy)ethyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5570558.png)
![8-(3-ethoxypropanoyl)-2-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5570573.png)
